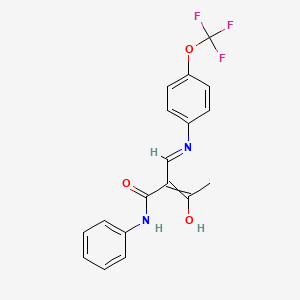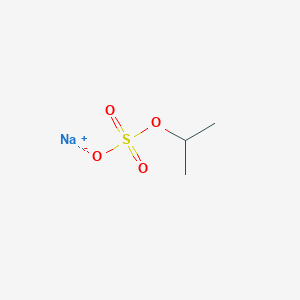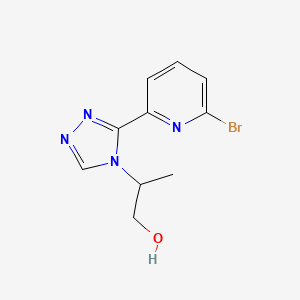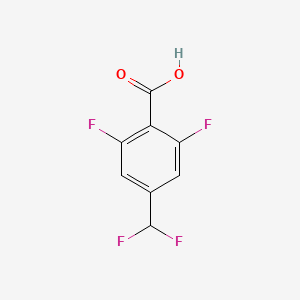
4-(Difluoromethyl)-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-difluorobenzoic acid may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide, tetrahydrofuran). The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
4-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules . The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-2,6-difluorobenzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and interactions with molecular targets.
Uniqueness
4-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical properties, such as increased stability and reactivity. These features make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
1806290-96-9 |
|---|---|
Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
DPGAUADCUIMAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)

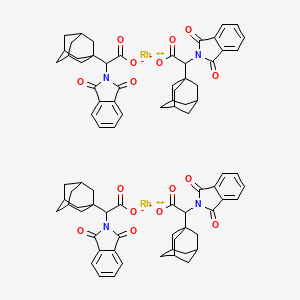

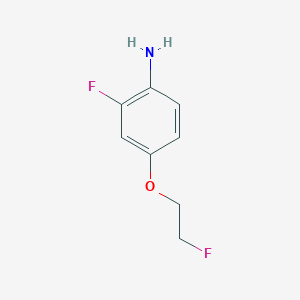


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
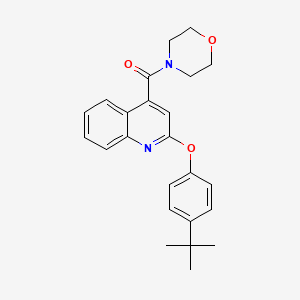
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
